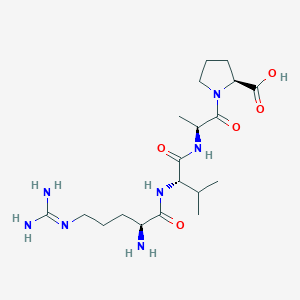
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple amino acids linked together, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence of amino acids. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can undergo various chemical reactions, including:
Oxidation: This reaction can modify the side chains of amino acids, particularly those containing sulfur or aromatic groups.
Reduction: Reduction reactions can be used to break disulfide bonds within the peptide.
Substitution: This involves replacing one functional group with another, often using reagents like alkyl halides or acyl chlorides.
Hydrolysis: The peptide bonds can be cleaved using acidic or basic conditions, leading to the breakdown of the peptide into individual amino acids.
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and hydrochloric acid or sodium hydroxide for hydrolysis. The major products formed depend on the specific reaction conditions and the nature of the peptide.
Wissenschaftliche Forschungsanwendungen
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound can be used to investigate protein-protein interactions and enzyme-substrate relationships.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The compound can be used in the production of specialized biomaterials and as a catalyst in certain chemical reactions.
Wirkmechanismus
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline can be compared to other peptides with similar structures, such as:
N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan: This compound has a similar backbone but includes different amino acids, leading to distinct properties and applications.
Threonyllysylprolyl-N~5~-(diaminomethylidene)ornithine: This peptide has a different sequence but shares some functional groups, making it useful for comparative studies.
The uniqueness of N5-(Diaminomethylidene)-L-ornithyl-L-valyl-L-alanyl-L-proline lies in its specific amino acid sequence, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
798540-20-2 |
|---|---|
Molekularformel |
C19H35N7O5 |
Molekulargewicht |
441.5 g/mol |
IUPAC-Name |
(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C19H35N7O5/c1-10(2)14(25-15(27)12(20)6-4-8-23-19(21)22)16(28)24-11(3)17(29)26-9-5-7-13(26)18(30)31/h10-14H,4-9,20H2,1-3H3,(H,24,28)(H,25,27)(H,30,31)(H4,21,22,23)/t11-,12-,13-,14-/m0/s1 |
InChI-Schlüssel |
AFMOEKDHCWUIKP-XUXIUFHCSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)C(C(=O)NC(C)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


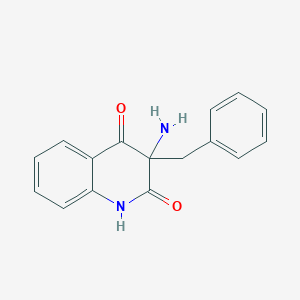
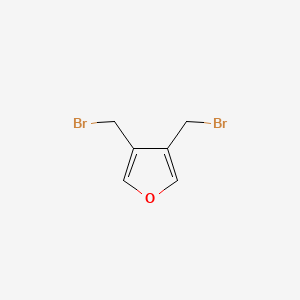
![6-[(2,4-Difluorophenyl)ethynyl]-1-(isopropylsulfonyl)-1H-benzimidazol-2-amine](/img/structure/B12542641.png)
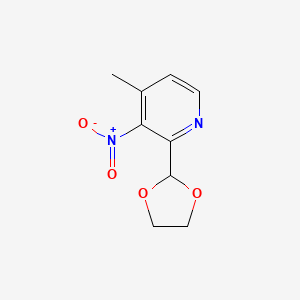
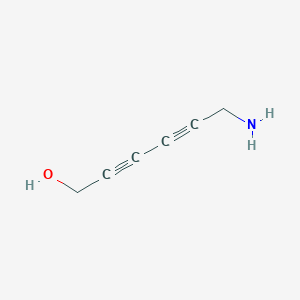
![Benzamide, N-[3-[4-(4-fluorophenyl)-5-(4-pyridinyl)-1H-imidazol-1-yl]propyl]-](/img/structure/B12542657.png)
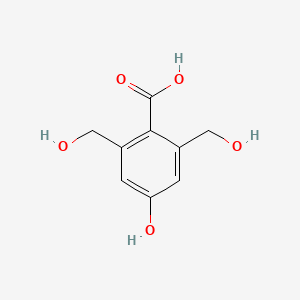
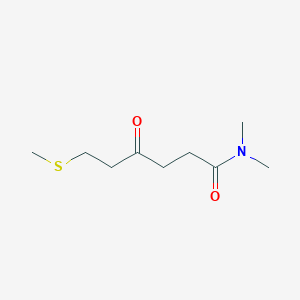
![{[6-Methyl-2-(pyridin-3-yl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B12542664.png)
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-3-pyridinylmethyl]-](/img/structure/B12542666.png)
![2,7-Bis[4-(hexyloxy)naphthalen-1-yl]-9,9-dimethyl-9H-fluorene](/img/structure/B12542678.png)
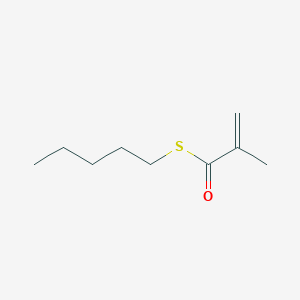
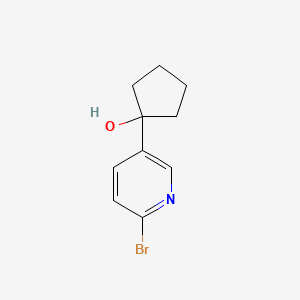
![(1H-Indazol-3-yl)(2-{[(quinolin-6-yl)methyl]amino}phenyl)methanone](/img/structure/B12542692.png)
